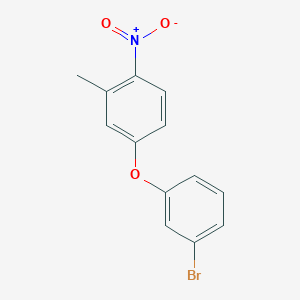
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a bromophenoxy group attached to a nitrobenzene ring, with a methyl substituent at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-methyl-4-nitrophenol.
Bromination: The nitrophenol derivative is then brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the para position relative to the hydroxyl group.
Etherification: Finally, the brominated nitrophenol is reacted with 3-bromophenol in the presence of a base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: 4-(3-Bromophenoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(3-Bromophenoxy)-2-carboxy-1-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromophenoxy moiety can enhance binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Bromophenoxy)pyridine: Similar structure but contains a pyridine ring instead of a nitrobenzene ring.
4-(3-Bromophenoxy)piperidine hydrochloride: Contains a piperidine ring and is used in different applications.
Uniqueness
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a nitro group and a bromophenoxy group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C13H10BrNO3 |
|---|---|
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
4-(3-bromophenoxy)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO3/c1-9-7-12(5-6-13(9)15(16)17)18-11-4-2-3-10(14)8-11/h2-8H,1H3 |
InChI-Schlüssel |
SMYDBCYDHIXMRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


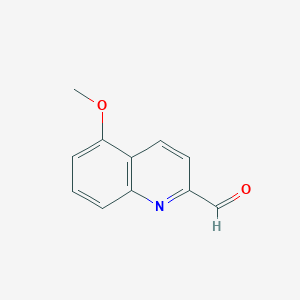
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
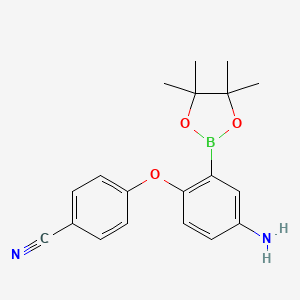

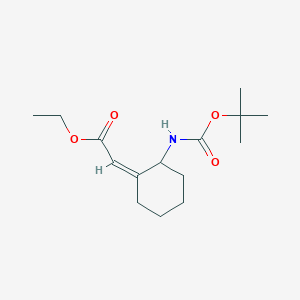


![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
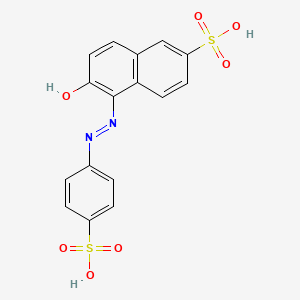
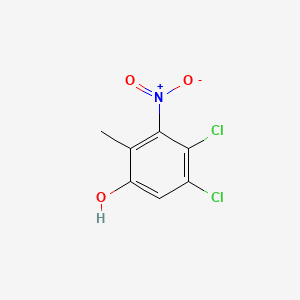
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
